molecular formula C11H15BFNO3 B1522179 (4-(Butylcarbamoyl)-3-fluorophenyl)boronic acid CAS No. 874289-17-5

(4-(Butylcarbamoyl)-3-fluorophenyl)boronic acid

Cat. No. B1522179
CAS RN: 874289-17-5
M. Wt: 239.05 g/mol
InChI Key: SIJLGEGFWPWWCS-UHFFFAOYSA-N
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Description

“(4-(Butylcarbamoyl)-3-fluorophenyl)boronic acid” is an organic compound known for its potential applications in scientific research and industry. It is a boronic acid derivative, which are increasingly utilized in diverse areas of research .


Synthesis Analysis

Boronic acids, including “this compound”, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The main strategies to build up boronic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H16BNO3 . Boronic acids can form reversible covalent bonds with 1,2- and 1,3-diols .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are recognized primarily for their utility as reagents in transition metal-catalyzed transformations . They can also be used as reaction catalysts . Protodeboronation of alkyl boronic esters is also possible .


Physical And Chemical Properties Analysis

The average mass of “this compound” is 221.061 Da . Boronic acids can exist in an equilibrium between their triangular hydrophobic form and a tetrahedral hydrophilic form .

Scientific Research Applications

Fluorescent Chemosensors

Boronic acid derivatives have been extensively explored for their role as fluorescent chemosensors. These compounds can form complexes with various analytes, leading to changes in their fluorescence properties, which can be used for sensing applications. For instance, boronic acids are known to bind with diols, enabling the detection of saccharides and other biologically relevant molecules through fluorescence modulation. Studies have demonstrated the application of boronic acid derivatives as fluorescent probes for detecting carbohydrates, demonstrating the potential for these compounds in biological and chemical sensing technologies (Boens et al., 2019).

Sensing and Other Applications

Beyond fluorescence sensing, boronic acid derivatives are utilized in a variety of other applications, including analytical chemistry, materials science, and biology. The interaction of boronic acids with diols and Lewis bases such as fluoride or cyanide ions leads to their utility in sensing applications, both in homogeneous assays and heterogeneous detection. Furthermore, the unique interaction of boronic acids with diols enables their use in biological labeling, protein manipulation and modification, separation technologies, and the development of therapeutic agents (Lacina et al., 2014).

Environmental Sensing

The functionalization of boronic acids has also been adapted for environmental sensing, particularly in the detection of mercury ions in water. By leveraging the specific interactions between boronic acid functionalized materials and mercury ions, researchers have developed sensitive and selective methods for monitoring hazardous materials in environmental samples. This highlights the adaptability of boronic acid derivatives in addressing critical environmental monitoring challenges (Guo et al., 2020).

Material Science Applications

In materials science, boronic acids have been incorporated into the design of metal-organic frameworks (MOFs) for selective fluorescence detection of analytes such as fluoride ions. By integrating boric acid into the structure of lanthanide MOFs, researchers have achieved dual-fluorescence emission, enhancing the selectivity of these materials for specific ion detection. This exemplifies the potential of boronic acid derivatives in the development of advanced materials with tailored optical properties for sensing applications (Yang et al., 2017).

Safety and Hazards

Boronic acids, including “(4-(Butylcarbamoyl)-3-fluorophenyl)boronic acid”, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Boronic acids are increasingly utilized in diverse areas of research, including therapeutics, separation technologies, protein manipulation, and cell labeling . They have been incorporated into a stunning array of materials, ranging from small molecules that can self-assemble into higher order structures such as micelles and polymeric micelles, via larger polymeric assemblies, to large scale hydrogels .

properties

IUPAC Name

[4-(butylcarbamoyl)-3-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO3/c1-2-3-6-14-11(15)9-5-4-8(12(16)17)7-10(9)13/h4-5,7,16-17H,2-3,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJLGEGFWPWWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NCCCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660177
Record name [4-(Butylcarbamoyl)-3-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874289-17-5
Record name B-[4-[(Butylamino)carbonyl]-3-fluorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874289-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Butylcarbamoyl)-3-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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